molecular formula C15H12F3NOS B2657187 N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896356-75-5

N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B2657187
CAS No.: 896356-75-5
M. Wt: 311.32
InChI Key: PPSXAVZNCNSDQP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a propanamide backbone with difluorophenyl and fluorophenylthio substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide typically involves the reaction of 2,4-difluoroaniline with 4-fluorothiophenol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the amide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions on the aromatic rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(4-fluorophenyl)acetamide
  • N-(2,4-difluorophenyl)-4-fluorobenzeneacetamide

Uniqueness

N-(2,4-difluorophenyl)-3-((4-fluorophenyl)thio)propanamide is unique due to its specific substitution pattern and the presence of both difluorophenyl and fluorophenylthio groups

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NOS/c16-10-1-4-12(5-2-10)21-8-7-15(20)19-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSXAVZNCNSDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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